molecular formula C34H39N3O2 B10870443 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10870443
M. Wt: 521.7 g/mol
InChI Key: SQSIWWYVUHKRLQ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin core, a tert-butylphenyl group, a hexanoyl chain, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, Vilsmeier formylation, and Horner–Wadsworth–Emmons olefination .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.

Scientific Research Applications

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within the body. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin derivatives, such as those with different substituents on the phenyl, hexanoyl, or pyridinyl groups.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C34H39N3O2

Molecular Weight

521.7 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-5-hexanoyl-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H39N3O2/c1-5-6-7-12-31(39)37-29-11-9-8-10-27(29)36-28-21-25(23-13-15-26(16-14-23)34(2,3)4)22-30(38)32(28)33(37)24-17-19-35-20-18-24/h8-11,13-20,25,33,36H,5-7,12,21-22H2,1-4H3

InChI Key

SQSIWWYVUHKRLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

Origin of Product

United States

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